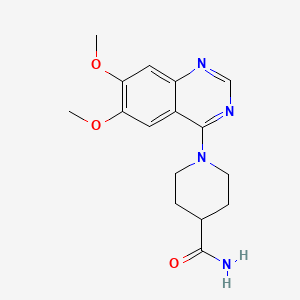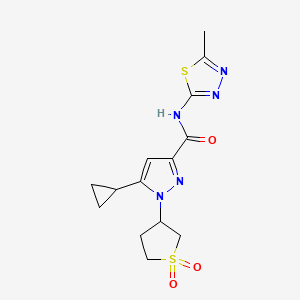
N-cyclopentylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentylcyclobutanecarboxamide” is a compound that contains a cyclobutane ring and a cyclopentane ring . Cyclobutanes are increasingly used in medicinal chemistry due to their unique puckered structure, longer C−C bond lengths, increased C−C π-character, and relative chemical inertness for a highly strained carbocycle .
Synthesis Analysis
While specific synthesis methods for “N-cyclopentylcyclobutanecarboxamide” were not found, cyclobutanes in general can be synthesized using improved methods that are now commercially available .Molecular Structure Analysis
The molecular formula of “N-cyclopentylcyclobutanecarboxamide” is C10H17NO . The cyclobutane ring in the compound contributes to its unique 3D structure .Physical And Chemical Properties Analysis
The molecular weight of “N-cyclopentylcyclobutanecarboxamide” is 167.25 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided by PubChem .Scientific Research Applications
Synthesis of Molecular Cages
NHC-based cages have emerged as a significant area of research within the field of chemistry . The unique electronic and steric properties of NHC ligands have led to the design, synthesis, and application of these corresponding cages . These cages have potential applications in molecular recognition and catalysis .
2. Construction of Carbo- and Heterocyclic Frameworks NHCs have been used as a type of organocatalyst for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . In particular, various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .
Catalytic Processes
The diverse applications of NHC-based cages within catalytic processes have been compiled . These applications leverage the distinctive electronic and steric properties of NHC ligands .
Molecular Recognition
NHC-based cages have been used in molecular recognition . This involves the interaction of two or more molecules through non-covalent bonding such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and/or electrostatic effects .
Coordination Chemistry
Since the first “bottleable” NHC was described, significant research on the structure, coordination chemistry, and reactivity of these compounds has resulted in a wide range of applications in numerous industries .
Reactivity Studies
The reactivity of NHCs has been a significant area of research. Understanding the reactivity of these compounds can lead to the development of new synthetic methodologies and applications .
Future Directions
Mechanism of Action
Target of Action
N-Cyclopentylcyclobutanecarboxamide primarily targets the Alcohol dehydrogenase 1A in humans . Alcohol dehydrogenase 1A is an enzyme that plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It is known that it interacts with its target, alcohol dehydrogenase 1a, leading to changes in the enzyme’s activity
Biochemical Pathways
The specific biochemical pathways affected by N-Cyclopentylcyclobutanecarboxamide are not well-documented. Given its target, it is plausible that it may influence pathways involving alcohol metabolism. Comprehensive studies are required to identify the exact pathways and their downstream effects .
Result of Action
Given its interaction with Alcohol dehydrogenase 1A, it may influence the metabolism of alcohols in the body . .
properties
IUPAC Name |
N-cyclopentylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(8-4-3-5-8)11-9-6-1-2-7-9/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIIWUTLYIBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylcyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6512672.png)

![3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6512683.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6512697.png)
![1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B6512712.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B6512716.png)
![4-(cyclohexylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512718.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6512726.png)
![2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512730.png)
![4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512734.png)
![1-(4-bromophenyl)-2-(4-methylphenyl)-5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6512741.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B6512750.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512756.png)